1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the indole moiety with the pyrrolidine ring and the methoxyphenyl group using amide bond formation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography .
Types of Reactions:
Substitution: The methoxy groups on the phenyl and indole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Research: It is used in studies investigating the biological activities of indole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: The compound serves as a tool for studying the interactions of indole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester: A derivative with similar structural features.
Uniqueness: 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an indole moiety, a pyrrolidine ring, and a methoxyphenyl group, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H25N3O4/c1-29-18-5-3-17(4-6-18)25-23(28)16-11-22(27)26(14-16)10-9-15-13-24-21-8-7-19(30-2)12-20(15)21/h3-8,12-13,16,24H,9-11,14H2,1-2H3,(H,25,28) |
InChI Key |
ATPZHFBBQYICDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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